(R)-1-(4-Chlorophenyl)propan-1-amine hydrochloride
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Overview
Description
®-1-(4-Chlorophenyl)propan-1-amine hydrochloride is a chiral amine compound characterized by the presence of a chlorophenyl group attached to a propan-1-amine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(4-Chlorophenyl)propan-1-amine hydrochloride typically involves the enantioselective reduction of the corresponding ketone precursor. One common method is the asymmetric hydrogenation of 4-chloroacetophenone using a chiral catalyst to yield the desired ®-enantiomer. The reaction conditions often include the use of a hydrogen source, such as hydrogen gas, and a chiral catalyst, such as a rhodium or ruthenium complex.
Industrial Production Methods
Industrial production of ®-1-(4-Chlorophenyl)propan-1-amine hydrochloride may involve large-scale asymmetric hydrogenation processes. These processes are optimized for high yield and enantiomeric purity, often employing continuous flow reactors and advanced chiral catalysts to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
®-1-(4-Chlorophenyl)propan-1-amine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be reduced to form the corresponding amine or alcohol.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary amines or alcohols.
Substitution: Formation of substituted chlorophenyl derivatives.
Scientific Research Applications
®-1-(4-Chlorophenyl)propan-1-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of ®-1-(4-Chlorophenyl)propan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and target of interest.
Comparison with Similar Compounds
Similar Compounds
- (S)-1-(4-Chlorophenyl)propan-1-amine hydrochloride
- 1-(4-Chlorophenyl)propan-2-amine hydrochloride
- 1-(4-Chlorophenyl)butan-1-amine hydrochloride
Comparison
®-1-(4-Chlorophenyl)propan-1-amine hydrochloride is unique due to its specific chiral configuration, which can result in different biological activities compared to its (S)-enantiomer. The presence of the chlorophenyl group also imparts distinct chemical properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
(1R)-1-(4-chlorophenyl)propan-1-amine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN.ClH/c1-2-9(11)7-3-5-8(10)6-4-7;/h3-6,9H,2,11H2,1H3;1H/t9-;/m1./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGFMDYMEAQPNPZ-SBSPUUFOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=C(C=C1)Cl)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C1=CC=C(C=C1)Cl)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Cl2N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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